1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)6-10(16-17)9-4-3-5-15-7-9/h3-8H,1-2H3,(H3,13,14) |
InChI Key |
ZFGXTLCBEKLTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole Core
The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or equivalents. Introduction of the isopropyl group at the N-1 position is typically achieved by alkylation using isopropyl halides or related reagents under basic conditions.
Attachment of Pyridin-3-yl Substituent
The 3-position pyridin-3-yl group is introduced by cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrazole intermediates and pyridin-3-yl boronic acids or stannanes. Palladium catalysts under inert atmosphere are commonly employed.
Conversion to Carboximidamide Group
The carboximidamide group at the 5-position is formed by transforming the corresponding ester or nitrile precursor into the amidine functionality. This is often done by reaction with amidine hydrochlorides or via direct amidination using reagents like ammonium salts in the presence of base.
Experimental Data and Reaction Optimization
The following table summarizes representative reaction conditions and yields from literature and commercial synthesis data for related pyrazole carboximidamide compounds, which are applicable to the target compound's preparation:
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole formation and N-alkylation | Isopropyl halide, base (e.g., K2CO3) | Acetone, water | 20 °C | 2-24 h | 74-88 | Mild conditions; base-mediated alkylation |
| Pyridin-3-yl substitution | Pd catalyst, pyridin-3-yl boronic acid | THF, DMF | 20-62 °C | 2-20 h | 76-87 | Cross-coupling optimized for selectivity |
| Amidination to carboximidamide | Amidine hydrochloride, base (e.g., N,N-diisopropylethylamine) | DMF, water | 20-48 °C | 48-96 h | 52-85 | Prolonged stirring to ensure conversion |
Data adapted and consolidated from multiple synthetic procedures involving pyrazole carboximidamide derivatives.
Representative Experimental Procedure
A typical synthesis of the target compound may proceed as follows:
Preparation of N-isopropylpyrazole intermediate:
To a stirred solution of pyrazole in acetone and water, potassium carbonate is added as a base, followed by dropwise addition of isopropyl halide at room temperature. The reaction mixture is stirred for several hours until completion. The product is isolated by filtration and washing.Introduction of the pyridin-3-yl group:
The halogenated pyrazole intermediate is subjected to Suzuki coupling with pyridin-3-yl boronic acid in the presence of a palladium catalyst and base in tetrahydrofuran or DMF at elevated temperature. The reaction is monitored by TLC or HPLC.Conversion to carboximidamide:
The pyrazole-5-carbonitrile or ester intermediate is reacted with amidine hydrochloride in DMF with N,N-diisopropylethylamine as base at room temperature for 48–96 hours. The product is purified by recrystallization or chromatography.
Analytical Characterization
NMR Spectroscopy:
Proton NMR typically shows characteristic signals for the pyrazole ring protons, isopropyl methyl groups (doublets near 1.0–1.5 ppm), and aromatic pyridine protons (7.0–9.0 ppm). The amidine NH protons appear as broad singlets.Mass Spectrometry:
Molecular ion peaks consistent with the molecular weight of the compound confirm successful synthesis.Melting Point and Purity: Melting points and chromatographic purity (HPLC) are used to assess compound quality.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry for drug discovery.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with derivatives sharing the pyrazole-carboximidamide core but differing in substituents at positions 1, 3, or 5.
Substituent Variations at Position 1
- 1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide: Replacing isopropyl with difluoromethyl () introduces electronegative fluorine atoms, increasing polarity and metabolic stability.
- 1-Isopropyl vs. Unsubstituted or Smaller Alkyl Groups: Isopropyl’s steric bulk may hinder rotation around the pyrazole ring, stabilizing specific conformations critical for target binding.
Substituent Variations at Position 3
- Pyridin-3-yl vs. Pyridin-2-yl () : The pyridin-3-yl group places the nitrogen atom in a meta orientation, enabling distinct hydrogen-bonding interactions compared to the ortho nitrogen in pyridin-2-yl derivatives. Pyridin-3-yl’s electronic profile may favor interactions with polar residues in enzymatic active sites, whereas pyridin-2-yl could engage in stronger π-π stacking due to altered electron density .
- Pyridin-3-yl vs. Pyrazin-2-yl () : Pyrazine (a diazine ring with two nitrogen atoms) in increases electron deficiency, enhancing π-acceptor capability. This could improve binding to electron-rich aromatic regions in targets like kinase ATP pockets but may reduce bioavailability due to higher polarity .
- Pyridin-3-yl vs. Substituted Phenyl Groups (): Compounds in feature phenyl rings with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups.
Research Findings and Implications
- Bioactivity : Pyridin-3-yl derivatives are hypothesized to exhibit superior kinase inhibition compared to phenyl-substituted analogs () due to nitrogen-directed binding interactions. For example, pyridin-3-yl’s meta nitrogen may align with catalytic lysine residues in kinases, enhancing inhibitory potency .
- Metabolic Stability : Isopropyl-substituted compounds (e.g., the target molecule) may demonstrate longer half-lives than difluoromethyl analogs () due to reduced oxidative metabolism of branched alkyl groups .
Biological Activity
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a pyrazole ring substituted with isopropyl and pyridine groups. The structural formula is as follows:
This structure contributes to its biological properties, particularly its interaction with various biological targets.
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide exhibits several mechanisms of action:
- Inhibition of Protein Aggregation : Studies have shown that pyrazole derivatives can inhibit protein aggregation, which is significant in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) . The compound's ability to stabilize proteins may help mitigate cellular toxicity associated with misfolded proteins.
- Targeting Enzymatic Pathways : This compound has been identified as a modulator of specific enzymatic pathways, potentially influencing signaling cascades involved in cell proliferation and survival .
Biological Activity
The biological activity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has been evaluated in various studies:
Antitumor Activity
Recent research indicates that this compound demonstrates significant antitumor activity against several cancer cell lines. In vitro studies have reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.5 | Induction of apoptosis |
| HeLa (Cervical) | 1.8 | Inhibition of cell proliferation |
| A549 (Lung) | 3.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegeneration. In a study involving ALS models, treatment with the compound resulted in a 36% reduction in neuronal loss compared to untreated controls . This neuroprotective effect is attributed to its ability to inhibit toxic protein aggregation.
Case Studies
Several case studies have explored the therapeutic potential of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide:
- ALS Mouse Model : In a controlled study, mice expressing mutant SOD1 were treated with varying doses of the compound. Results indicated improved survival rates and reduced motor neuron degeneration at doses ranging from 10 to 20 mg/kg .
- Cancer Cell Line Studies : The efficacy against MCF-7 and HeLa cells was assessed using MTT assays, demonstrating dose-dependent cytotoxicity and apoptosis induction confirmed by flow cytometry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or their equivalents. For example, coupling 3-pyridinyl boronic acid with a pre-functionalized pyrazole intermediate (e.g., 5-carboximidamide derivatives) under Suzuki-Miyaura conditions can introduce the pyridinyl group . Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Temperature control : Reactions at 80–100°C improve yield while minimizing side products.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥98% purity (as per GC analysis) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyridinyl protons resonate at δ 8.5–9.0 ppm, while isopropyl groups appear as doublets near δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 245.1304 for C₁₁H₁₅N₅).
- Purity Analysis : GC or HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carboximidamide group.
- Safety : Use PPE (gloves, goggles) and avoid inhalation/contact; refer to SDS guidelines for pyrazole derivatives (e.g., immediate rinsing with water upon exposure) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For example, the carboximidamide group’s electron-withdrawing nature directs nucleophilic attack to the pyrazole C-4 position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For instance, variations in ATP concentrations in kinase assays may alter inhibition results .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH/NCBI guidelines) to control for batch-to-batch compound variability .
Q. How does the pyridinyl substituent influence the compound’s electronic properties and binding affinity in target interactions?
- Methodological Answer :
- Electron Density Mapping : X-ray crystallography (if available) or UV-Vis spectroscopy reveals charge distribution. Pyridinyl groups enhance π-π stacking with aromatic residues in enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to targets like kinases or GPCRs.
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) for IC₅₀ determination.
- Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells, with dose ranges of 1–100 µM .
Q. How can isotopic labeling (e.g., ¹⁵N) be used to study metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
